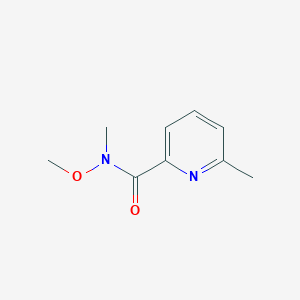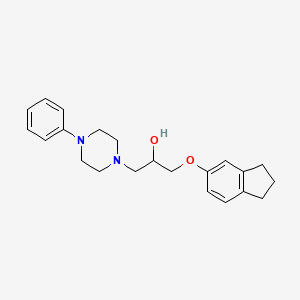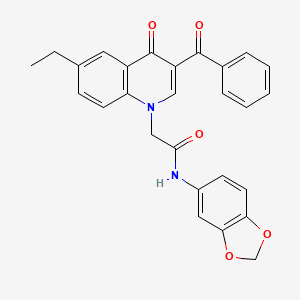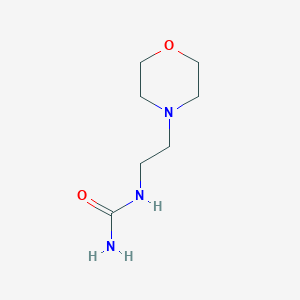
N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide, also known as CTB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of thiazole compounds, which are known for their diverse biological activities. In
作用机制
N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immunity. In addition, N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has also been shown to inhibit the replication of HIV and other viruses. In addition, N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to have anti-inflammatory effects and to reduce the production of cytokines, which are involved in inflammation.
实验室实验的优点和局限性
One advantage of using N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in lab experiments is its high potency and specificity. N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to have a low toxicity profile and to be well-tolerated in animal studies. However, one limitation of using N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide. One area of research is the development of more efficient synthesis methods for N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide. Another area of research is the exploration of N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide and its potential therapeutic applications.
合成方法
N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide can be synthesized using a multistep process that involves the condensation of 2-methyl-2-oxazoline with 2-aminothiazole, followed by the reaction of the resulting intermediate with 2-bromo-2-methylpropionitrile. The final product is obtained by reacting the intermediate with 2-propanol and acetic anhydride. The purity of N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has shown potential as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been studied for its potential use in the treatment of HIV, cancer, and autoimmune diseases. N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8(2)11-14-5-9(18-11)10(16)15-12(3,6-13)7-17-4/h5,8H,7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEWGBYHBJVYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2953150.png)



methanone](/img/structure/B2953157.png)
![(2E)-2-{[(3,5-dimethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2953161.png)
![N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide](/img/structure/B2953164.png)
![1-(Azepan-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2953165.png)

![Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2953167.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2953169.png)

